

An In-depth Technical Guide to a Representative Isomer of C₈H₈BrNO₃

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Cat. No.: B1291808

[Get Quote](#)

Disclaimer: Extensive searches for a specific, well-characterized chemical entity with the molecular formula C₈H₈BrNO₃ have not yielded a significant body of published literature. This document, therefore, presents a detailed technical guide on a plausible, representative isomer: 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide. This compound is a chemically reasonable structure that incorporates the atomic composition of the provided formula and contains functional groups known for their biological significance. The subsequent information is a synthesis of data from related compounds and established chemical principles, intended to provide a predictive overview for researchers, scientists, and drug development professionals.

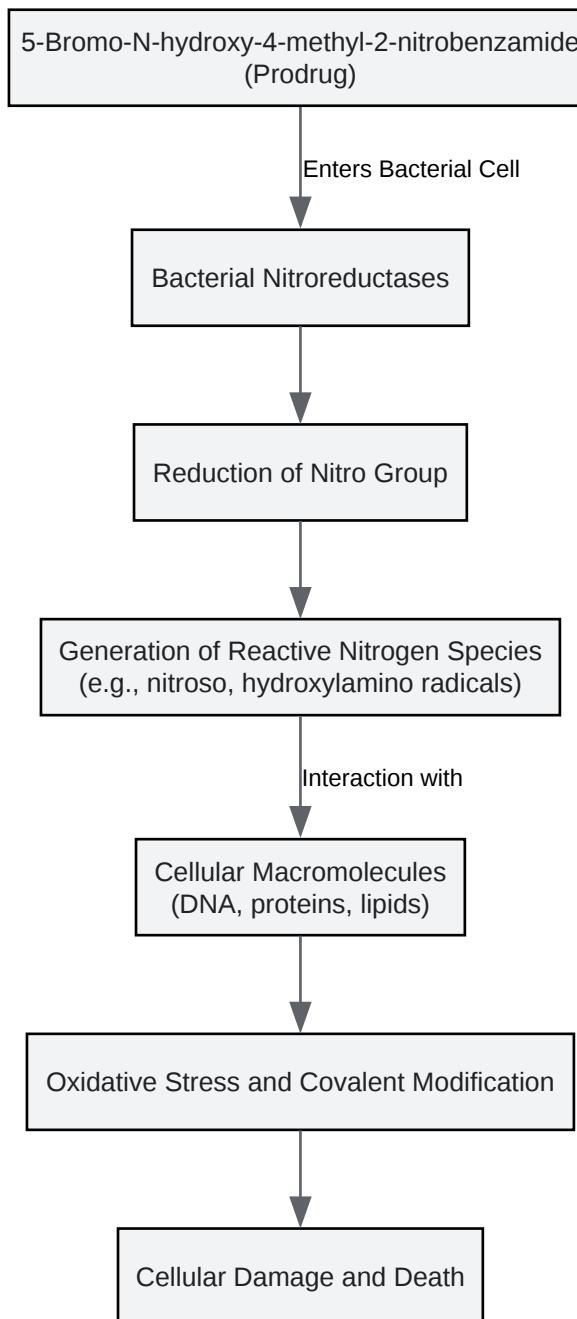
Core Compound Summary

This guide focuses on the hypothetical isomer, 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide. The selection of this isomer is based on the prevalence of aromatic amides in pharmacologically active compounds and the known bioactivity of molecules containing both bromine and nitro functional groups.

Molecular and Physicochemical Properties

A summary of the predicted and calculated quantitative data for 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide is presented in Table 1. These values are essential for understanding the compound's potential behavior in biological systems and for the design of experimental protocols.

Property	Value
Molecular Formula	C ₈ H ₈ BrNO ₃
Molecular Weight	262.06 g/mol
IUPAC Name	5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide
Canonical SMILES	CC1=C(C(=C(C=C1)Br)C(=O)NO)--INVALID-LINK--[O-]
Calculated LogP	1.8
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	4
Rotatable Bonds	2
Topological Polar Surface Area	87.9 Å ²


Table 1: Predicted Physicochemical Properties of 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide.

Potential Synthesis and Experimental Protocols

While a specific synthesis for 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide is not documented, a plausible synthetic route can be proposed based on established organic chemistry reactions. The following sections detail a hypothetical experimental protocol for its synthesis and characterization.

Proposed Synthetic Pathway

The synthesis of 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide could be envisioned as a multi-step process starting from a commercially available precursor. A potential workflow is outlined below.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to a Representative Isomer of C₈H₈BrNO₃]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291808#molecular-weight-and-formula-c-h-brno>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com